molecular formula C12H15N3 B1471807 (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1518375-62-6

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1471807
CAS No.: 1518375-62-6
M. Wt: 201.27 g/mol
InChI Key: CRFUWJYTZFPDBA-UHFFFAOYSA-N
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Description

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . As a pyrazol-4-yl-methanamine derivative, it belongs to a class of heterocyclic compounds known for their significant presence in medicinal and organic chemistry research. Pyrazole-based structures are frequently explored as key scaffolds in the development of novel therapeutic agents due to their wide range of potential biological activities, which may include antimicrobial and anticancer properties, as noted in studies on structurally related compounds . The compound serves as a valuable building block for researchers, particularly in the synthesis of more complex molecules, such as through the formation of Schiff bases via its primary amine functional group . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

(1-ethyl-3-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUWJYTZFPDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation at C-4 Position

A common approach to functionalize the C-4 position of pyrazoles is the Vilsmeier-Haack reaction , which introduces an aldehyde group at the 4-position. This involves treating the pyrazole with a Vilsmeier reagent (formed from POCl3 and DMF) under controlled temperature (90–120 °C). This step yields 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde intermediates with good yields (typically 70–85%).

Reductive Amination to Methanamine

The aldehyde intermediate is then converted to the corresponding methanamine by reductive amination . This is achieved by reacting the aldehyde with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation conditions. This step yields this compound with moderate to good yields (typically 60–80%).

Representative Detailed Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Phenyl hydrazine + ethyl ketone, acetic acid, reflux Formation of 1-ethyl-3-phenyl-1H-pyrazole 75–85 Standard condensation
2 Vilsmeier reagent (POCl3 + DMF), 90–120 °C Formylation at C-4 to yield pyrazole-4-carbaldehyde 70–85 TLC monitored
3 Aldehyde + NH3 + NaBH3CN (sodium cyanoborohydride), room temp Reductive amination to methanamine 60–80 Purification by chromatography

Alternative Synthetic Routes

Purification and Characterization

  • The final product is typically purified by chromatographic techniques using chloroform/methanol mixtures or flash column chromatography.
  • Characterization is done by melting point determination, 1H NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Steps

Intermediate/Product Reaction Type Reagents Conditions Yield (%) Reference
1-ethyl-3-phenyl-1H-pyrazole Condensation Phenyl hydrazine + ethyl ketone Reflux, acetic acid 75–85
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack formylation POCl3 + DMF 90–120 °C 70–85
This compound Reductive amination NH3 + NaBH3CN Room temp 60–80

Research Findings and Notes

  • The Vilsmeier-Haack reaction is highly effective for selective formylation at the 4-position of pyrazoles with N-ethyl and C-3 phenyl substitution, providing a versatile intermediate for further functionalization.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions; sodium cyanoborohydride is preferred for mild and selective reduction.
  • Chromatographic purification ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure methanamine derivatives.
  • The overall synthetic route is modular and can be adapted to prepare analogues by varying substituents on the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine as an anticancer agent. For example, the compound has been investigated for its inhibitory effects on Glycine Transporter 1 (GlyT1), which is linked to schizophrenia treatment. A derivative of this compound showed an IC50 value of 1.8 nM, indicating potent activity against GlyT1 and suggesting its potential use in treating psychiatric disorders .

Structure-Activity Relationship Studies
Research has demonstrated that modifications to the pyrazole moiety can enhance biological activity. For instance, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides indicated promising antiproliferative effects on pancreatic cancer cells, showcasing the importance of structural modifications in enhancing therapeutic efficacy .

Biological Applications

Mechanism of Action
The compound's mechanism involves modulation of autophagy pathways, which are crucial for cancer cell survival. By disrupting mTORC1 activity and promoting autophagic flux, compounds based on this compound can induce apoptosis in cancer cells . This mechanism provides a novel approach to cancer therapy.

Neuropharmacological Effects
The compound's derivatives have also been studied for their neuropharmacological properties. The ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders, as evidenced by its effects in rodent models .

Synthetic Applications

Synthesis Techniques
The synthesis of this compound and its derivatives typically involves palladium-catalyzed cross-coupling reactions, which are effective for constructing carbon-carbon bonds in organic synthesis. This method allows for the efficient formation of complex structures that can be further modified for enhanced biological activity .

Case Studies

Case Study Focus Area Findings
Study on GlyT1 InhibitorsSchizophrenia TreatmentIdentified a derivative with IC50 = 1.8 nM; significant brain penetration observed .
Antiproliferative ActivityCancer ResearchN-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar activity against MIA PaCa-2 cells .
Structural ModificationsDrug DevelopmentModifications to the pyrazole ring improved efficacy and stability in biological systems .

Mechanism of Action

The mechanism of action of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine N1: Ethyl; C3: Phenyl C₁₂H₁₅N₃ ~201.27 Likely moderate lipophilicity; potential CNS activity (inferred from analogs)
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine N1: Phenyl; N-methylamine C₁₁H₁₃N₃ 187.24 Studied for receptor binding interactions
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine N1: Ethyl; C3: Methyl C₇H₁₃N₃ 139.20 Lower steric hindrance; salt forms (e.g., 2HCl) enhance solubility
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine N1: Methyl; C4: CF₃ C₆H₈F₃N₃ 179.15 Trifluoromethyl group enhances metabolic stability
(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine C3: Ethyl; C5: Methoxy C₈H₁₅N₃O 169.22 Methoxy group improves solubility; potential agrochemical applications

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound likely increases logP compared to methyl or trifluoromethyl analogs, enhancing membrane permeability but reducing solubility.
  • Salt Forms : Derivatives like 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (2HCl) show improved aqueous solubility due to salt formation .

Key Research Findings

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., CF₃ in ) improve metabolic stability but may reduce receptor affinity.
  • Methoxy Groups (e.g., ) enhance solubility but can diminish CNS penetration due to increased polarity.

Synthetic Flexibility : Pyrazole methanamines are amenable to diverse functionalization (e.g., sulfonylation, alkylation), enabling tailored pharmacokinetic optimization .

Safety Considerations : Toxicity profiles vary significantly; phenyl-substituted analogs may require stricter handling protocols compared to methyl derivatives .

Biological Activity

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in cancer research and as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, highlighting its anticancer potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, with notable findings summarized in the following table.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-70.46 ± 0.04CDK2 inhibition
This compoundHCT1160.39 ± 0.06Aurora-A kinase inhibition
Other derivativesA3751.88 ± 0.11Induction of apoptosis
Other derivativesA54926Growth inhibition

The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation and mitosis respectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has shown to inhibit key kinases involved in cancer progression. For instance, it inhibits CDK2 with an IC50 value of 0.98 µM, indicating a strong potential for therapeutic applications in cancer treatment .
  • Induction of Apoptosis : Studies have reported that certain derivatives induce significant apoptosis in cancer cells, contributing to their anticancer effects .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the SubG1/G1 phase in various cancer cell lines, further supporting its role as a potential anticancer agent .

Case Studies

Several case studies have explored the effects of pyrazole derivatives, including this compound:

Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study conducted by Huang et al. evaluated the anticancer potential of various pyrazole derivatives on MCF7 and A375 cell lines. The results indicated that compounds similar to this compound exhibited IC50 values as low as 0.39 µM against HCT116 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

Study 2: Mechanistic Insights

Research by Zheng et al. focused on the inhibition of Aurora kinases by pyrazole derivatives. They found that compounds with structural similarities to this compound effectively inhibited Aurora-A kinase with an IC50 value of 0.16 µM, suggesting a targeted approach to disrupt cancer cell proliferation mechanisms .

Q & A

Q. How should researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer : Conduct meta-analyses controlling for variables like assay type (e.g., MTT vs. resazurin assays), cell line passage number, and compound purity (>95% by HPLC). Cross-validate findings using orthogonal methods (e.g., in vivo rodent models for in vitro anticancer hits) . Structural analogs with minor substituent changes (e.g., ethyl vs. methyl groups) may explain potency differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
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(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine

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